ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative with a benzo[d]thiazole substituent and a phenethyl group. The 1,2,4-triazole core is a pharmacologically significant scaffold, known for its versatility in drug design, particularly in antifungal and anticancer applications . The compound’s structure combines a thioether linkage (-S-) and ester functionality, which may influence its pharmacokinetic properties, such as solubility and metabolic stability. Synthetically, it is likely derived from multi-step reactions involving cyclization of thiosemicarbazides or nucleophilic substitution, as seen in analogous 1,2,4-triazole syntheses .
Properties
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-29-20(27)15-30-21-24-23-19(25(21)13-12-16-8-4-3-5-9-16)14-26-17-10-6-7-11-18(17)31-22(26)28/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZVUPPHGWUGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Benzothiazole Core: : Starting with the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.
Triazole Ring Synthesis: : Using a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative to form the 1,2,4-triazole ring.
Final Assembly: : Connecting the benzothiazole and triazole units through a thiomethyl linkage, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
In industrial settings, the synthesis might involve multi-step reactions carried out in large-scale reactors with precise control over temperature, pressure, and pH to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : The ester group can be reduced to an alcohol using hydride donors.
Substitution: : The benzothiazole and triazole rings can participate in various substitution reactions, potentially allowing modifications to the compound’s structure.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride for reducing the ester group.
Substitution: : Nucleophiles or electrophiles under appropriate conditions, such as base or acid catalysis.
Major Products
The major products formed from these reactions include sulfoxides, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer activity, showing promise in inducing apoptosis in cancer cells through the activation of caspase pathways. The presence of the triazole ring enhances its interaction with cellular targets involved in cancer progression. Studies suggest that it may inhibit tumor growth in various cancer models, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
In animal models, this compound demonstrated notable anti-inflammatory activity. It effectively reduced inflammation markers and exhibited analgesic properties comparable to standard anti-inflammatory drugs. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The benzothiazole and triazole rings can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetate derivatives. Key structural analogues and their comparative properties are outlined below:
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Pyrazole-containing analogues (e.g., ) exhibit antimicrobial effects, suggesting substituent-dependent activity diversification.
Solubility: The target compound’s moderate solubility can be optimized via salt formation, as demonstrated for hydroxy(phenyl)methyl derivatives . Quinazolinone-based analogues show better organic solvent solubility, which may limit their aqueous bioavailability .
Synthetic Routes :
- The target compound’s synthesis aligns with methods for triazole-thioacetates, such as chloroacetic acid coupling in alcoholic media .
- Salts of analogous acids (e.g., ) are synthesized via acid-base reactions, highlighting scalability for pharmaceutical formulations.
Structural Influence on Toxicity :
- Evidence suggests that electron-withdrawing groups (e.g., benzo[d]thiazole) may reduce toxicity compared to bulky aryl substituents .
Pharmacological Potential:
Biological Activity
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include the formation of the thiazole and triazole rings, which are crucial for its biological activity. Detailed methodologies can be found in various studies focusing on similar compounds.
1. Anti-inflammatory Properties
Research has indicated that compounds containing the thiazole and triazole moieties exhibit significant anti-inflammatory effects. For example, a study demonstrated that derivatives with similar structures showed inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. The IC50 values for COX inhibition were reported as follows:
| Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) | 5-LOX IC50 (μg/mL) |
|---|---|---|---|
| Ethyl 2... | 314 | 130 | 105 |
These values suggest that the compound may effectively reduce inflammation in vivo, as evidenced by reductions in edema in animal models when administered at varying doses .
2. Analgesic Activity
In addition to its anti-inflammatory properties, ethyl 2... has been evaluated for analgesic effects. In studies using carrageenan-induced pain models, the compound demonstrated dose-dependent analgesic activity:
| Dose (mg/kg) | Percent Reduction in Edema (%) |
|---|---|
| 10 | 33.3 ± 0.77 |
| 20 | 34.7 ± 0.74 |
| 30 | 40.58 ± 0.84 |
These findings indicate a significant potential for pain relief comparable to established analgesics .
3. Antioxidant Activity
The antioxidant capacity of ethyl 2... was also assessed through various assays measuring free radical scavenging activity. The compound exhibited notable scavenging effects, suggesting its utility in mitigating oxidative stress-related conditions.
Case Studies
Several case studies have highlighted the efficacy of related compounds in therapeutic applications:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anti-inflammatory and analgesic activities. One derivative showed superior performance compared to standard drugs like diclofenac .
- Triazole Compounds : Research on triazole compounds indicated their broad-spectrum antimicrobial and anticancer properties, reinforcing the importance of these functional groups in drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate?
- Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in absolute alcohol (e.g., propanol/butanol) under reflux, using dry HCl as a catalyst . Recrystallization from ethanol is recommended to improve purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Use a combination of:
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester and benzothiazolone moieties) .
- ¹H/¹³C NMR to resolve substituent positions (e.g., phenethyl CH₂ protons at δ 2.8–3.2 ppm, triazole protons at δ 8.0–8.5 ppm) .
- Chromatography (TLC/HPLC) to assess purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or benzothiazolone rings) influence biological activity?
- Answer :
- Triazole substituents : Replacing the phenethyl group with smaller alkyl chains (e.g., methyl) reduces antimicrobial activity due to decreased lipophilicity and membrane penetration .
- Benzothiazolone modifications : Introducing electron-withdrawing groups (e.g., nitro) on the benzothiazolone ring enhances antifungal activity by improving target binding .
- Methodological note : Use comparative SAR studies with MIC assays against S. aureus and C. albicans to quantify effects .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole derivatives?
- Answer : Contradictions often arise from variations in:
- Assay conditions (e.g., pH, solvent polarity). For example, solubility in DMSO vs. water impacts bioavailability .
- Substituent regiochemistry : Misassignment of triazole ring substitution (N1 vs. N2) can lead to conflicting results. Validate structures via X-ray crystallography (using SHELX software ) or 2D NMR .
Q. What strategies optimize the compound’s solubility and stability for in vitro pharmacological studies?
- Answer :
- Solubility : Use co-solvents like PEG-400 or cyclodextrin inclusion complexes .
- Stability : Avoid prolonged exposure to light (due to thioether oxidation) and store at –20°C under nitrogen .
- Validation : Monitor degradation via HPLC-DAD at λ = 254 nm over 72 hours .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?
- Answer :
- Perform docking studies (e.g., AutoDock Vina) targeting enzymes like CYP51 (antifungal) or kinases .
- Use QSAR models to predict logP and bioavailability. For instance, ClogP values >3 correlate with enhanced blood-brain barrier penetration .
Methodological Considerations
Q. What experimental protocols are recommended for evaluating the compound’s antioxidant potential?
- Answer :
- DPPH/ABTS assays : Dissolve the compound in methanol (0.1 mM) and measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS) .
- FRAP assay : Use Fe³⁺-TPTZ complexes and quantify reduction at 593 nm .
Q. How should researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
